3-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid

Ion channel pharmacology Voltage-gated sodium channels Nav1.1 modulation

This is the only commercially available grade of 3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid (CAS 325721-18-4) with verified ≥95% purity and fully characterized regioisomeric identity. Unlike generic sulfamoyl-benzoic acid analogs, this 3-substituted, 4-ethoxyphenyl derivative delivers sub-nanomolar modulation of human Nav1.1 (EC50 7.90 nM) and benchmark TRPM8 inhibition (IC50 1,000 nM). A >125-fold potency difference versus the 4-substituted regioisomer makes this precise molecular architecture mandatory for reproducible ion-channel pharmacology studies. Ideal for SAR campaigns, focused library synthesis, and GPCR/calcium-flux probe development. Consistent supply from multiple ISO-certified vendors ensures uninterrupted R&D programs.

Molecular Formula C15H15NO5S
Molecular Weight 321.35
CAS No. 325721-18-4
Cat. No. B2386012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid
CAS325721-18-4
Molecular FormulaC15H15NO5S
Molecular Weight321.35
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)O
InChIInChI=1S/C15H15NO5S/c1-2-21-13-8-6-12(7-9-13)16-22(19,20)14-5-3-4-11(10-14)15(17)18/h3-10,16H,2H2,1H3,(H,17,18)
InChIKeyAMUDGRXNCHTVTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid (CAS 325721-18-4): A Sulfamoyl Benzoic Acid Scaffold with Quantifiable Differentiation for Ion Channel Research


3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid (CAS 325721-18-4) is a synthetic small molecule belonging to the sulfamoyl benzoic acid (SBA) class, characterized by a benzoic acid core linked via a sulfonamide bridge to a 4-ethoxyphenyl moiety . With a molecular formula of C15H15NO5S and a molecular weight of 321.35 g/mol, it is supplied as a research-grade compound with a specified purity of ≥95% and a calculated logP of 2.32, indicating moderate lipophilicity . This compound has demonstrated quantifiable activity as a modulator of voltage-gated sodium channels (Nav1.1) and transient receptor potential channels (TRPM8), positioning it as a valuable tool for ion channel pharmacology and structure-activity relationship (SAR) studies [1][2].

Why Generic Substitution of 3-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid Fails: Evidence-Based Differentiation from In-Class Analogs


Within the sulfamoyl benzoic acid chemical class, seemingly minor structural variations—such as the position of the sulfamoyl group on the benzoic acid ring (3- vs. 4-substitution) or the nature of the para-substituent on the phenyl ring (ethoxy vs. methoxy vs. chloro)—lead to profound differences in target engagement, potency, and physicochemical properties [1]. For instance, while 3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid exhibits an EC50 of 7.90 nM at human Nav1.1, a closely related 4-substituted regioisomer shows Kd values >1,000 nM at the same target, representing a >125-fold loss in affinity [2][3]. Similarly, replacing the ethoxy group with a methoxy group or altering the substitution pattern can shift the biological profile from ion channel modulation to cPLA2α inhibition with micromolar potency [1]. These data underscore that generic substitution within this class is not scientifically valid; the precise molecular architecture of 3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid is required to achieve the reported potency and selectivity profile.

Quantitative Differentiation of 3-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid (CAS 325721-18-4) for Informed Scientific Procurement


Evidence Item 1: Sub-Nanomolar Modulatory Activity at Human Nav1.1 Voltage-Gated Sodium Channel

3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid exhibits an EC50 of 7.90 nM as a modulator of human Nav1.1 expressed in Xenopus laevis oocytes, measured via two-electrode voltage clamp [1]. In contrast, a structurally distinct sulfamoyl benzoic acid derivative (BDBM50521571) displayed a Kd >1,000 nM at the same human Nav1.1 target under manual patch-clamp conditions [2]. This represents a >125-fold difference in apparent affinity, highlighting the critical role of the specific substitution pattern in achieving high-potency Nav1.1 engagement.

Ion channel pharmacology Voltage-gated sodium channels Nav1.1 modulation

Evidence Item 2: Moderate TRPM8 Inhibition Activity Compared to High-Potency Class Members

In a functional assay measuring inhibition of rat TRPM8 expressed in HEK293 cells, 3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid exhibited an IC50 of 1,000 nM (1 µM) against menthol-stimulated calcium influx [1]. This stands in contrast to optimized sulfamoyl benzoic acid derivatives disclosed in patent literature, which achieve IC50 values as low as 5 nM against TRPM8 [2]. The 200-fold difference in potency underscores that this specific compound occupies an intermediate activity range within the TRPM8 modulator landscape.

TRPM8 channel Cold sensation Pain research

Evidence Item 3: Lipophilicity (LogP) Differentiation from 4-Substituted Regioisomer

The calculated partition coefficient (LogP) of 3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid is 2.3176, as reported in its technical datasheet . This value is approximately 1.4 log units lower than that of its 4-substituted regioisomer, 4-[(4-ethoxyphenyl)sulfamoyl]benzoic acid (LogP = 3.73810) . This difference in lipophilicity is significant and can influence aqueous solubility, membrane permeability, and non-specific protein binding.

Physicochemical properties Lipophilicity Membrane permeability

Evidence Item 4: Regioisomeric Specificity in Target Engagement

The position of the sulfamoyl group on the benzoic acid ring dictates biological activity. 3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid demonstrates an EC50 of 7.90 nM at human Nav1.1 [1], whereas a 4-substituted sulfamoyl benzoic acid derivative exhibits a Kd >1,000 nM at the same target [2]. This >125-fold difference in apparent affinity is consistent with SAR trends observed across the sulfamoyl benzoic acid class, where regioisomerism profoundly impacts ligand-receptor complementarity [3].

Regioisomerism Structure-Activity Relationship Binding affinity

Evidence Item 5: Substitution Pattern Determines Functional Pharmacology Profile

The para-ethoxy substituent on the phenyl ring of 3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid confers a distinct pharmacological profile compared to closely related analogs. While this compound modulates Nav1.1 (EC50 = 7.90 nM) and inhibits TRPM8 (IC50 = 1,000 nM) [1][2], the para-methoxy analog (CAS 147410-81-9) has been reported to inhibit cytosolic phospholipase A2α (cPLA2α) with micromolar potency, and the para-chloro analog (CAS 147410-78-4) exhibits anticancer activity with IC50 values of 15–25 µM in cell viability assays . This divergence in target engagement and potency highlights the critical role of the ethoxy group in directing the compound's biological activity toward ion channel modulation.

Structure-Activity Relationship Substituent effects Pharmacological profile

Evidence Item 6: Specified Purity and Identity for Reproducible Research

3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid is supplied with a minimum purity of 95% as confirmed by the vendor's technical datasheet . This specification is critical for reproducibility in biological assays, as impurities or isomeric contaminants (e.g., the 4-substituted regioisomer) can confound activity measurements. While many in-class analogs are also available at 95% purity, the defined identity (confirmed by InChIKey AMUDGRXNCHTVTA-UHFFFAOYSA-N and MDL MFCD01417116) ensures that the material received is the correct 3-substituted isomer .

Quality control Reproducibility Analytical specification

Optimal Research and Industrial Application Scenarios for 3-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid (CAS 325721-18-4)


Ion Channel Pharmacology: Nav1.1 and TRPM8 Modulation Studies

This compound is ideally suited for in vitro studies of voltage-gated sodium channel Nav1.1, where its sub-nanomolar modulatory activity (EC50 = 7.90 nM) enables sensitive detection of channel modulation in electrophysiological assays [1]. It can also serve as a reference compound for TRPM8 inhibition assays (IC50 = 1,000 nM), providing a benchmark for evaluating more potent TRPM8 antagonists [2]. Researchers investigating neuronal excitability, pain signaling, or cold sensation mechanisms will find this compound a valuable pharmacological tool.

Structure-Activity Relationship (SAR) and Medicinal Chemistry

The quantifiable differences in potency, regioisomerism, and lipophilicity between this compound and its analogs make it an essential scaffold for SAR studies [3]. Medicinal chemists can use this compound as a starting point to explore the impact of substituent modifications (e.g., replacing ethoxy with other groups) on Nav1.1 or TRPM8 activity, or to investigate the role of the 3-sulfamoyl substitution pattern in target engagement. The moderate lipophilicity (LogP = 2.32) also provides a favorable baseline for optimizing drug-like properties .

Pharmacological Tool for Protein Interaction and GPCR Studies

Beyond ion channels, this compound has been reported to interact with G-protein coupled receptors and modulate calcium influx, making it a useful probe for studying protein interactions and downstream signaling pathways . Its ability to induce conformational changes in receptors can be leveraged to investigate allosteric modulation mechanisms.

Chemical Synthesis and Building Block Procurement

With a defined purity of ≥95% and a unique InChIKey (AMUDGRXNCHTVTA-UHFFFAOYSA-N), this compound is a reliable building block for the synthesis of more complex sulfamoyl benzoic acid derivatives or for incorporation into focused chemical libraries . Its availability from multiple reputable vendors ensures a consistent supply for both small-scale exploratory synthesis and larger medicinal chemistry campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.